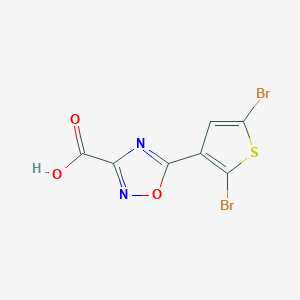
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Morpholine Ring: The morpholine ring can be synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling of the Rings: The final step involves coupling the thiazole and morpholine rings through a suitable linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2S/c1-7-3-14-4-8(12-7)2-10(13)9-5-15-6-11-9/h5-8,12H,2-4H2,1H3 |
InChI-Schlüssel |
HSGRIWJHGKEXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1)CC(=O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


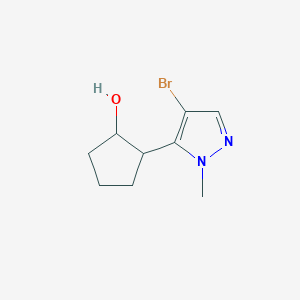
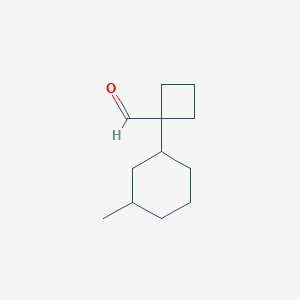
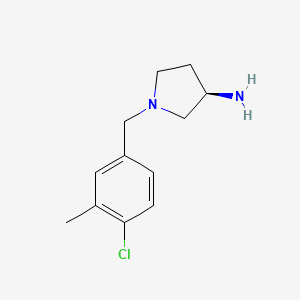
amine](/img/structure/B15272678.png)
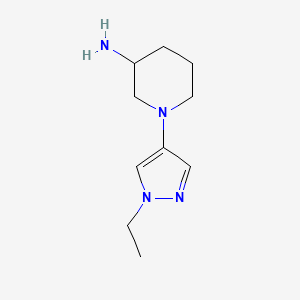
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
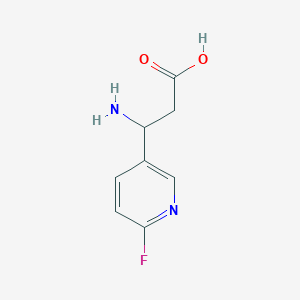
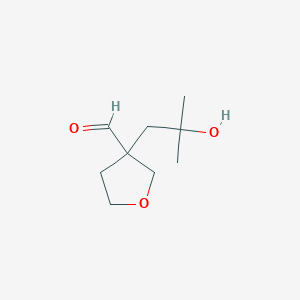
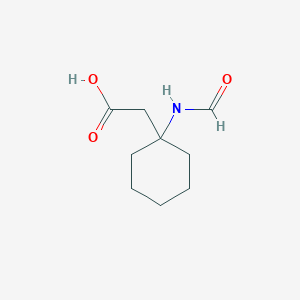
amine](/img/structure/B15272717.png)
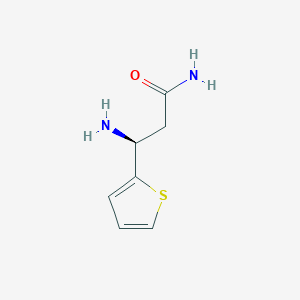
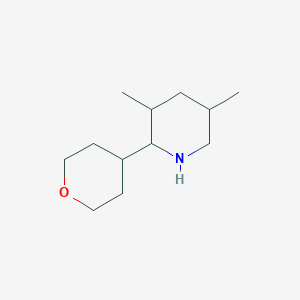
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
